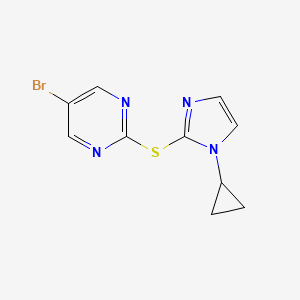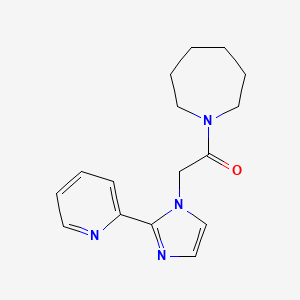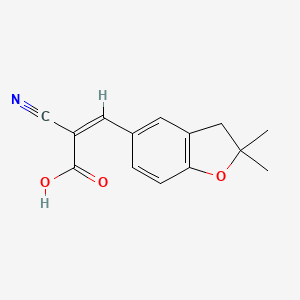
5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative that has been found to have a number of useful properties, including its ability to act as an inhibitor of certain enzymes. In
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. It has been found to be a competitive inhibitor of PKC, meaning that it competes with other molecules for binding to the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine are varied. It has been found to have anti-tumor activity in certain cancer cell lines, and has been shown to induce apoptosis (cell death) in these cells. It has also been found to have anti-inflammatory activity, and has been shown to reduce the production of pro-inflammatory cytokines in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine in lab experiments include its specificity for certain enzymes, its ability to inhibit these enzymes in a competitive manner, and its anti-tumor and anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are a number of future directions for research involving 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine. One area of interest is the development of more specific inhibitors of PKC and other enzymes, which could have potential therapeutic applications. Another area of interest is the investigation of the potential toxicity of this compound, and the development of safer and more effective analogs. Finally, there is a need for further research into the biochemical and physiological effects of this compound, and its potential applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine involves a multi-step process. The first step involves the reaction of 2-chloro-5-bromopyrimidine with 1-cyclopropylimidazole in the presence of a base such as potassium carbonate. This reaction produces 2-(1-cyclopropylimidazol-2-yl)pyrimidine-5-bromide. The next step involves the reaction of this intermediate with sodium sulfide in the presence of a base such as potassium carbonate. This reaction produces 5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine.
Applications De Recherche Scientifique
5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine has a number of scientific research applications. It has been found to be an effective inhibitor of certain enzymes, including protein kinase C (PKC), which is involved in a number of cellular processes. It has also been found to be an effective inhibitor of other enzymes, including the oncogenic protein kinase Pim-1.
Propriétés
IUPAC Name |
5-bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4S/c11-7-5-13-9(14-6-7)16-10-12-3-4-15(10)8-1-2-8/h3-6,8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGADHNHIPFSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C2SC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-cyclopropylimidazol-2-yl)sulfanylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)
![2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B7553821.png)
![6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B7553826.png)
![2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine](/img/structure/B7553837.png)


![4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine](/img/structure/B7553854.png)
![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)
![3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7553875.png)
![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)

![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)